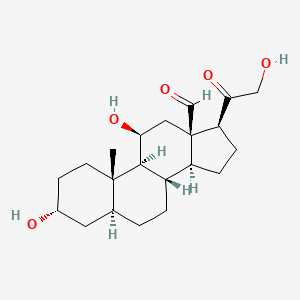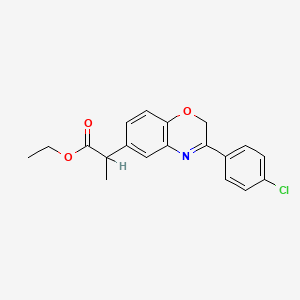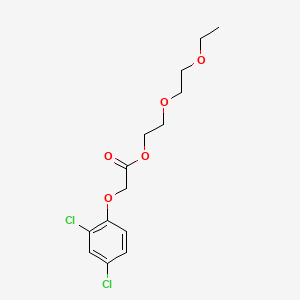
3alpha,5alpha-Tetrahydroaldosterone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3alpha,5alpha-Tetrahydroaldosterone is a major metabolite of aldosterone, a hormone that plays a crucial role in regulating sodium and potassium levels in the body. This compound is known for its significant biological activity and is often studied in the context of steroid metabolism and endocrine function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3alpha,5alpha-Tetrahydroaldosterone typically involves the reduction of aldosterone. This process can be achieved through various chemical reactions, including catalytic hydrogenation and enzymatic reduction. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using advanced techniques such as chromatography and mass spectrometry for purification and analysis. These methods ensure high purity and yield of the compound, making it suitable for research and pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
3alpha,5alpha-Tetrahydroaldosterone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced further to form other metabolites, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various tetrahydro derivatives .
Aplicaciones Científicas De Investigación
3alpha,5alpha-Tetrahydroaldosterone has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of steroid metabolism and synthesis.
Biology: Investigated for its role in endocrine function and its effects on cellular processes.
Medicine: Studied for its potential therapeutic applications in treating conditions related to aldosterone imbalance, such as hypertension and heart failure.
Industry: Utilized in the development of pharmaceuticals and as a standard in analytical techniques
Mecanismo De Acción
The mechanism of action of 3alpha,5alpha-Tetrahydroaldosterone involves its interaction with specific molecular targets and pathways in the body. It primarily acts on mineralocorticoid receptors, influencing the regulation of sodium and potassium levels. This interaction affects various physiological processes, including blood pressure regulation and fluid balance .
Comparación Con Compuestos Similares
Similar Compounds
5alpha-Androstan-3alpha,17beta-diol: A metabolite of testosterone with androgenic activity.
5alpha-Androstan-3beta,17alpha-diol: Another testosterone metabolite involved in regulating gonadotropin secretion.
Uniqueness
3alpha,5alpha-Tetrahydroaldosterone is unique due to its specific role as a metabolite of aldosterone and its significant impact on mineralocorticoid receptor activity. This distinguishes it from other similar compounds that primarily act on androgen receptors and have different physiological effects .
Propiedades
Número CAS |
6251-75-8 |
|---|---|
Fórmula molecular |
C21H32O5 |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
(3R,5S,8S,9S,10S,11S,13R,14S,17S)-3,11-dihydroxy-17-(2-hydroxyacetyl)-10-methyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-13-carbaldehyde |
InChI |
InChI=1S/C21H32O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h11-17,19,22,24-25H,2-10H2,1H3/t12-,13+,14-,15-,16+,17-,19+,20-,21+/m0/s1 |
Clave InChI |
YWTDWORQGPLRLL-AMFFCYTCSA-N |
SMILES isomérico |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C=O)O)O |
SMILES canónico |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4C(=O)CO)C=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















